molecular formula C10H8N2O4 B2660948 Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate CAS No. 939979-80-3

Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate

Cat. No. B2660948
M. Wt: 220.184
InChI Key: QOCZHBXRYBFVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate” is a chemical compound with the linear formula C9H6N2O4 . It is closely related to “2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid” and "Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h1-3H, (H,13,14) (H2,10,11,12,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.18 . It is a solid at room temperature . Other physical and chemical properties such as solubility, lipophilicity, and pharmacokinetics can be inferred from its structure .

Safety And Hazards

The compound is associated with hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2,4-dioxo-1H-quinazoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-7-6(4-5)8(13)12-10(15)11-7/h2-4H,1H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCZHBXRYBFVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate

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